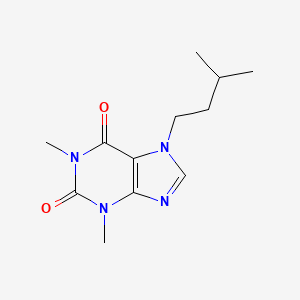
Theophylline, 7-isopentyl-
Overview
Description
Theophylline, 7-isopentyl-, is a derivative of theophylline, a well-known methylxanthine compound. Theophylline itself is commonly used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) due to its bronchodilator properties
Mechanism of Action
Target of Action
Theophylline primarily targets the smooth muscle of the bronchial airways and pulmonary blood vessels . It also targets the central nervous system and has a stimulant effect .
Mode of Action
Theophylline interacts with its targets primarily through inhibition of phosphodiesterase isoenzymes , adenosine receptor blocking , and histone deacetylase activation . It relaxes the smooth muscle of the bronchial airways and pulmonary blood vessels, reducing airway responsiveness to histamine, methacholine, adenosine, and allergen .
Biochemical Pathways
Theophylline’s actions at a cellular level include inhibition of phosphodiesterase isoenzymes , antagonism of adenosine , enhancement of catecholamine secretion , and modulation of calcium fluxes .
Pharmacokinetics
Theophylline is well absorbed when taken orally as a rapid-release tablet or when administered as a liquid solution . It is primarily eliminated by hepatic metabolism involving isoenzymes of the cytochrome P450 system . Renal elimination of unchanged drug accounts for 10 to 15% of the total elimination of the dose in adults .
Result of Action
Theophylline has two distinct actions in the airways of patients with reversible (asthmatic) obstruction; smooth muscle relaxation (i.e., bronchodilation) and suppression of the response of the airways to stimuli (i.e., non-bronchodilator prophylactic effects) .
Action Environment
Theophylline’s action can be influenced by various environmental factors. For instance, low-carbohydrate and high protein diet, active and passive smoking are associated with a significant increase in theophylline clearance . Furthermore, the presence of diseases such as hepatic cirrhosis, acute pulmonary edema, cor pulmonale and viral respiratory infection can influence theophylline clearance .
Biochemical Analysis
Biochemical Properties
Theophylline, 7-isopentyl- interacts with various enzymes, proteins, and other biomolecules. It acts as a phosphodiesterase inhibitor, adenosine receptor blocker, and histone deacetylase activator . These interactions play a crucial role in its biochemical reactions, contributing to its therapeutic effects .
Cellular Effects
Theophylline, 7-isopentyl- has significant effects on various types of cells and cellular processes. It has been shown to enhance histone deacetylase activity in epithelial cells and macrophages, which can influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Theophylline, 7-isopentyl- exerts its effects at the molecular level through several mechanisms. It inhibits phosphodiesterase, blocks adenosine receptors, and activates histone deacetylases . These actions can lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Theophylline, 7-isopentyl- can change over time. It has been observed that theophylline has a narrow therapeutic index; high concentrations may be toxic, and the drug must be carefully monitored for adult therapy . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its temporal effects .
Dosage Effects in Animal Models
The effects of Theophylline, 7-isopentyl- can vary with different dosages in animal models. For instance, in a study conducted on rabbits, it was found that as the intrathoracic TC grading increased, the final theophylline dosage also increased . This indicates that the dosage effects of Theophylline, 7-isopentyl- can be significant and should be carefully considered in animal models .
Metabolic Pathways
Theophylline, 7-isopentyl- is involved in various metabolic pathways. It is primarily eliminated by hepatic metabolism involving isoenzymes of the cytochrome P450 system . This metabolism involves the conversion of theophylline into various metabolites, including theophylline acetaldehyde (M1), theophylline-7-acetic acid (M2), and etophylline (M4) .
Transport and Distribution
Theophylline, 7-isopentyl- is transported and distributed within cells and tissues. It is well absorbed when taken orally and distributes rapidly into fat-free tissues and body water . About 40% of theophylline is bound to plasma proteins, primarily to albumin . Theophylline passes freely across the placenta, into breast milk, and into cerebrospinal fluid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Theophylline, 7-isopentyl-, typically involves the alkylation of theophylline. One common method is the reaction of theophylline with isopentyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of Theophylline, 7-isopentyl-, follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the alkylation process while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
Theophylline, 7-isopentyl-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding uric acids.
Reduction: Reduction reactions can convert it back to its parent theophylline compound.
Substitution: The isopentyl group can be substituted with other alkyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Alkyl halides and bases like sodium hydride (NaH) are commonly used for substitution reactions.
Major Products Formed
Oxidation: Formation of 1,3-dimethyluric acid.
Reduction: Regeneration of theophylline.
Substitution: Formation of various alkylated theophylline derivatives.
Scientific Research Applications
Theophylline, 7-isopentyl-, has several scientific research applications:
Chemistry: Used as a model compound to study the effects of alkylation on theophylline’s chemical properties.
Biology: Investigated for its potential effects on cellular signaling pathways due to its structural similarity to theophylline.
Medicine: Explored for its potential as a bronchodilator with modified pharmacokinetics.
Industry: Used in the development of new drug delivery systems and formulations .
Comparison with Similar Compounds
Similar Compounds
Theophylline: The parent compound, widely used as a bronchodilator.
Caffeine: Another methylxanthine with stimulant properties.
Theobromine: Found in chocolate, with mild stimulant effects.
Uniqueness
Theophylline, 7-isopentyl-, is unique due to the presence of the isopentyl group, which may alter its pharmacokinetics and pharmacodynamics compared to theophylline. This modification can potentially lead to improved therapeutic effects and reduced side effects .
Properties
IUPAC Name |
1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2/c1-8(2)5-6-16-7-13-10-9(16)11(17)15(4)12(18)14(10)3/h7-8H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUXGNVXVBNEMKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C=NC2=C1C(=O)N(C(=O)N2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40150795 | |
| Record name | Theophylline, 7-isopentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40150795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1146-79-8 | |
| Record name | Theophylline, 7-isopentyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001146798 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Theophylline, 7-isopentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40150795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


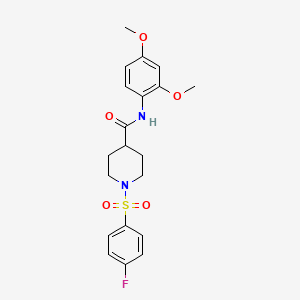
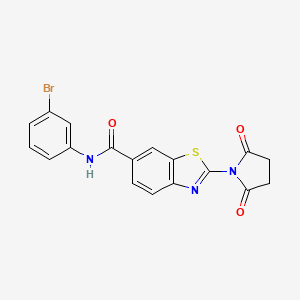
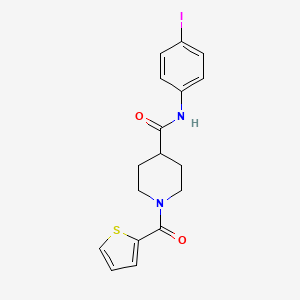
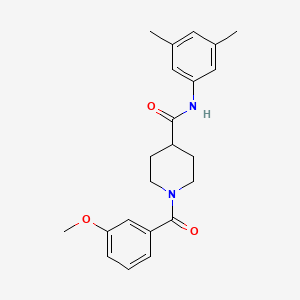
![(5E)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-5-[(5-phenylfuran-2-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B3588984.png)
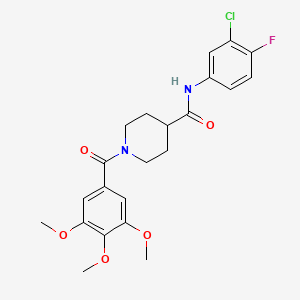

![(5E)-5-[4-(methylsulfanyl)benzylidene]-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B3589004.png)
![(5Z)-1-(2,5-dimethoxyphenyl)-5-[(4-ethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B3589020.png)

![N-(2-furylmethyl)-3-{4-[(isobutylamino)sulfonyl]phenyl}propanamide](/img/structure/B3589033.png)
![N-(4-ethoxyphenyl)-3-[4-(2-methylpropylsulfamoyl)phenyl]propanamide](/img/structure/B3589042.png)
![3-{4-[(2-methylpropyl)sulfamoyl]phenyl}-N-(pyridin-4-ylmethyl)propanamide](/img/structure/B3589048.png)
![N-[(4-methoxyphenyl)methyl]-3-[4-(2-methylpropylsulfamoyl)phenyl]propanamide](/img/structure/B3589051.png)
